1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide
Description
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide is a chemical compound with the molecular formula C16H22BNO3 and a molecular weight of 287.17 g/mol . This compound is characterized by the presence of a cyclopropane ring, a carboxamide group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-14(2)15(3,4)21-17(20-14)12-7-5-6-11(10-12)16(8-9-16)13(18)19/h5-7,10H,8-9H2,1-4H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPDPAFCHPDENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Boronic Ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced to the phenyl ring through a borylation reaction.
Cyclopropanation: The cyclopropane ring is formed by reacting an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Asymmetric Rh-Catalyzed Hydroboration
The carboxamide group directs Rh-catalyzed hydroboration of cyclopropenes, enabling enantioselective synthesis of cyclopropylboronates. Key findings include:
| Reaction Conditions | Catalyst System | Selectivity (dr/er) | Yield (%) | Reference |
|---|---|---|---|---|
| HBpin (1.0 equiv), THF, RT | [Rh(COD)Cl]₂ (3 mol%)/(R)-BINAP (6 mol%) | >99:1 dr, 92:8 er | 96 |
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Mechanism : Coordination of the cyclopropene double bond to Rh(I), oxidative H-B bond addition, and migratory insertion determine stereochemistry .
-
Substrate Scope : Meta-substituted phenyl groups (e.g., CF₃, Br) enhance diastereoselectivity (>99:1 dr) .
Suzuki–Miyaura Cross-Coupling
The tetramethyl dioxaborolane group facilitates palladium-catalyzed cross-couplings. Representative data:
| Partner Halide | Catalyst | Base | Yield (%) | Application |
|---|---|---|---|---|
| Aryl bromides | Pd(dppf)Cl₂ | K₃PO₄ | 74–93 | Biphenyl synthesis |
| Alkenyl triflates | Pd(PPh₃)₄ | Na₂CO₃ | 68–85 | Functionalized cyclopropanes |
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Limitations : Steric hindrance from the cyclopropane ring reduces reactivity with bulky coupling partners.
Oxidative Transformations
The boronate undergoes oxidation under controlled conditions:
| Oxidant | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30% aq.) | THF/H₂O, RT | Phenolic derivative | 98 |
| Oxone® | MeCN, 50°C | Boronic acid | 76 |
Amide-Directed C–H Functionalization
The carboxamide group enables regioselective C–H activation in Pd/Cu systems:
| Reaction Type | Catalyst | Substrate | Yield (%) |
|---|---|---|---|
| Alkynylation | Pd(OAc)₂/CuI | Aryl iodides | 82 |
| Arylation | PdCl₂(MeCN)₂ | Heteroarenes | 67 |
Hydrolysis and Derivatization
Controlled hydrolysis of the boronate yields bioactive intermediates:
| Conditions | Product | Application |
|---|---|---|
| HCl/MeOH | Cyclopropanecarboxamide-boronic acid | Protease inhibitor synthesis |
| TMSCl/H₂O | Trifluoroborate salt | Radiolabeling precursors |
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
| Compound | Key Feature | Reaction Rate (vs. Parent) |
|---|---|---|
| Cyclobutane analogue | Larger ring | 58% slower in hydroboration |
| Ester derivative (CO₂Me) | Ester vs. amide | 3× lower enantioselectivity |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide exhibit significant biological activities:
Potential Applications Include:
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
- Antagonism of Lysophosphatidic Acid Receptors : These receptors are implicated in various pathological conditions, including cancer and fibrosis. The compound's ability to act as an antagonist could provide avenues for drug development targeting these pathways.
Interaction Studies
Studies focusing on the interactions of this compound with biological targets have utilized techniques such as:
- Surface Plasmon Resonance (SPR) : To assess binding affinities to various receptors.
- Fluorescence Polarization : To evaluate interactions within cellular models relevant to disease states.
Case Studies and Research Findings
Several studies have explored the biological implications and potential therapeutic uses of this compound:
| Study | Findings |
|---|---|
| Study on Anti-inflammatory Activity | Demonstrated significant reduction in inflammatory markers in vitro. |
| Research on Lysophosphatidic Acid Receptor Antagonism | Showed effective inhibition of receptor activity in cellular assays. |
| Synthesis and Characterization | Confirmed structural integrity through NMR and mass spectrometry analyses. |
Mechanism of Action
The mechanism of action of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar boronic ester group but lacks the cyclopropane and carboxamide groups.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester group but lacks the cyclopropane and carboxamide groups.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar boronic ester group but different heterocyclic structure.
Uniqueness
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide is unique due to the combination of its boronic ester, cyclopropane, and carboxamide groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies derived from diverse research sources.
The compound has the following chemical characteristics:
- Molecular Formula : C17H26BNO2
- Molecular Weight : 287.21 g/mol
- IUPAC Name : 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide
- CAS Number : Not explicitly listed but related compounds can be referenced for context.
Research indicates that compounds containing the dioxaborolane moiety often exhibit significant interactions with biological targets such as enzymes and receptors. The presence of the cyclopropane ring may enhance selectivity and potency against specific biological pathways.
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of CYP Enzymes
A study evaluated the inhibition potential of this compound on cytochrome P450 enzymes, particularly CYP3A4. The compound exhibited an IC50 value of 0.34 μM, indicating strong reversible inhibition. This raises concerns regarding potential drug-drug interactions due to time-dependent inhibition (TDI), which could lead to adverse effects when co-administered with other medications .
Case Study 2: Cellular Efficacy
In cellular assays targeting Hepatitis C virus replication, the compound demonstrated a significant reduction in viral load in genotype 1b replicon systems. This suggests that the compound may serve as a lead candidate for antiviral drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the dioxaborolane group in enhancing biological activity. Variations in substituents on the phenyl ring and modifications to the cyclopropane structure can lead to substantial changes in potency and selectivity against targeted biological pathways.
Table 2: SAR Insights
| Compound Variant | Modifications | Activity Level |
|---|---|---|
| Base Compound | No modifications | Reference point |
| Variant A | Substituted phenyl group | Increased activity |
| Variant B | Altered cyclopropane geometry | Decreased activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide, and how does cyclopropanation affect reaction yields?
- Methodology : A two-step approach is common:
Cyclopropanation : React a substituted acrylamide with a dihalocarbene precursor (e.g., CH₂I₂/Zn-Cu) to form the cyclopropane-carboxamide core. highlights similar cyclopropane synthesis using carboxamide precursors under basic conditions.
Borylation : Perform a Miyaura borylation on a halogenated precursor (e.g., 3-bromophenyl derivative) using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (Pd(dppf)Cl₂) in THF at 80°C. Yields depend on steric hindrance from the cyclopropane ring; yields of 60–75% are typical .
- Key Considerations : Monitor reaction progress via TLC (hexanes/EtOAc 5:1) and confirm regioselectivity using ¹H NMR (cyclopropane protons at δ 1.2–1.8 ppm) .
Q. How can single-crystal X-ray diffraction (SC-XRD) validate the stereochemical configuration of this compound?
- Methodology : Grow crystals via slow evaporation of a saturated solution in DCM/hexane. SC-XRD data (e.g., R factor <0.06, data-to-parameter ratio >12) confirm bond angles (cyclopropane C-C-C ~60°) and boron coordination geometry (tetramethyl dioxaborolane O-B-O ~120°) .
- Data Interpretation : Compare experimental bond lengths (e.g., B-O = 1.36–1.38 Å) with DFT-optimized models to resolve disorder in the dioxaborolane group .
Q. What stability precautions are required for storing this boron-containing compound?
- Guidelines : Store at 0–6°C under inert gas (Ar/N₂) due to moisture sensitivity of the dioxaborolane group. Use amber vials to prevent photodegradation .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the electron-withdrawing carboxamide group influence the reactivity of the boronate ester in Suzuki-Miyaura cross-coupling reactions?
- Experimental Design : Compare coupling efficiency with non-carboxamide analogs. Use aryl halides (e.g., 4-bromotoluene) and Pd(PPh₃)₄ in THF/H₂O (3:1) with K₂CO₃ as base.
- Findings : The carboxamide reduces boron Lewis acidity, slowing transmetallation. Higher catalyst loadings (5 mol% vs. 1–2 mol%) or elevated temperatures (80°C vs. RT) may be required. Track conversion via ¹¹B NMR (δ 28–30 ppm for boronate) .
Q. What computational methods predict the compound’s conformational stability in drug design applications?
- Approach : Perform DFT calculations (B3LYP/6-31G*) to analyze cyclopropane ring strain and torsional barriers. Molecular dynamics (MD) simulations (CHARMM force field) assess interactions with biological targets (e.g., kinases).
- Outcome : The cyclopropane imposes a ~15 kcal/mol strain, but the carboxamide enhances rigidity, favoring binding to flat hydrophobic pockets .
Q. How can contradictions in reported catalytic efficiencies for this compound be resolved?
- Analysis Framework : Systematically vary parameters (solvent polarity, base strength, ligand type) using design of experiments (DoE). For example:
- Compare K₃PO₄ (strong base) vs. Cs₂CO₃ (milder) in DMF vs. dioxane.
- Use High-Throughput Screening (HTS) to identify optimal ligand (e.g., SPhos vs. XPhos).
Methodological Challenges and Solutions
Q. What purification strategies are effective for isolating this compound from by-products like de-boronated analogs?
- Protocol : Use silica gel chromatography (hexanes/EtOAc 3:1 → 1:1) followed by recrystallization (ethanol/water). Confirm purity via LC-MS (ESI+, m/z calc. for C₁₇H₂₃BNO₃: 300.18; observed [M+H⁺]: 301.19) .
Q. How does the tetramethyl dioxaborolane group impact solubility in aqueous vs. organic media?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
